molecular formula C20H18ClNO5S2 B2830961 Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 932353-67-8

Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

Cat. No.: B2830961
CAS No.: 932353-67-8
M. Wt: 451.94
InChI Key: IWKIDQISVMXPHK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO5S2/c1-12-9-16(17(26-2)10-15(12)21)22-29(24,25)19-14(13-7-5-4-6-8-13)11-28-18(19)20(23)27-3/h4-11,22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKIDQISVMXPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate, with the CAS number 932353-67-8, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant research findings.

  • Molecular Formula : C20_{20}H18_{18}ClN O5_5S2_2
  • Molecular Weight : 451.94 g/mol
  • IUPAC Name : this compound

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. The mechanism of action is primarily attributed to its ability to inhibit bacterial cell wall synthesis. Below is a summary of findings from various studies:

Bacteria Tested Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Escherichia coli0.004 - 0.03 mg/mL0.008 - 0.06 mg/mL
Staphylococcus aureus0.015 mg/mL0.030 mg/mL
Bacillus cereus0.015 mg/mL0.020 mg/mL
Enterobacter cloacae0.004 mg/mL0.008 mg/mL

The compound exhibited superior antibacterial activity compared to standard antibiotics such as ampicillin and streptomycin, particularly against E. coli and Enterobacter cloacae, which were identified as the most sensitive bacteria in the tests .

Antifungal Activity

In addition to its antibacterial properties, this compound also demonstrated significant antifungal activity:

Fungi Tested MIC (mg/mL)
Trichoderma viride0.004 - 0.06
Aspergillus fumigatus>0.06

The compound's antifungal efficacy was notably high against Trichoderma viride, indicating its potential use in treating fungal infections .

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. The presence of the sulfamoyl group and the phenylthiophene moiety contributes significantly to its antibacterial and antifungal activities.

Research has shown that modifications in the substituents on the aromatic rings can influence the potency of the compound. For instance, variations in the chlorine and methoxy groups can enhance or diminish activity against specific bacterial strains.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted on a series of sulfamoyl derivatives, including our compound, demonstrated that compounds with similar structures exhibited MIC values significantly lower than traditional antibiotics, suggesting a promising alternative for resistant bacterial strains .
  • Cytotoxicity Assessment :
    Cytotoxicity tests using MTT assays indicated that while exhibiting antimicrobial properties, this compound maintained a favorable safety profile against normal human cells (MRC5), highlighting its therapeutic potential without significant cytotoxic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Core Structure Key Substituents Biological Activity/Applications Reference
Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate (Target) C21H19ClN2O5S2 Thiophene 4-phenyl, 3-sulfamoyl (4-chloro-2-methoxy-5-methylphenyl) Potential enzyme inhibition (medicinal)
Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate (G226-0184) C18H15ClFNO5S2 Benzothiophene 4-fluoro, 3-sulfamoyl (same phenyl substituents) Screening compound (unspecified activity)
Methyl 3-amino-4-[(4-chlorophenyl)sulfonyl]-5-(methylthio)thiophene-2-carboxylate C14H13ClN2O4S3 Thiophene 4-sulfonyl (4-chlorophenyl), 5-methylthio, 3-amino Not reported (likely synthetic intermediate)
Thifensulfuron-methyl (Herbicide) C12H13N5O6S2 Triazine-thiophene Sulfonylurea bridge, methyl ester, triazine substituents Acetolactate synthase inhibitor (herbicide)
Ethyl 5-(4-chlorophenyl)-3-[N-carbamimidoyl-4-(carbamothioyl)amino-benzenesulfonamide]thiophene-2-carboxylate C21H20ClN5O4S2 Thiophene 4-chlorophenyl, 3-sulfonamide with carbamimidoyl and carbamothioyl groups Antimicrobial/antifungal (research phase)

Structural and Functional Analysis

A. Core Heterocycle Variations
  • Thiophene vs. Benzothiophene: The target compound’s thiophene core offers π-electron richness for binding interactions.
  • Triazine-Thiophene Hybrids (Herbicides) :
    • Thifensulfuron-methyl combines a triazine moiety with a thiophene-carboxylate, enabling herbicide activity via acetolactate synthase inhibition. The target compound lacks this triazine group, suggesting divergent applications .
B. Substituent Effects
  • Sulfamoyl vs. Sulfonyl Groups: The sulfamoyl group (-NHSO2-) in the target compound contrasts with sulfonyl (-SO2-) in analogs like ’s compound.
  • Halogen and Alkoxy Substituents :
    • The 4-chloro-2-methoxy-5-methylphenyl group in the target compound improves metabolic stability and membrane permeability compared to simpler halogenated phenyl groups in analogs .

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